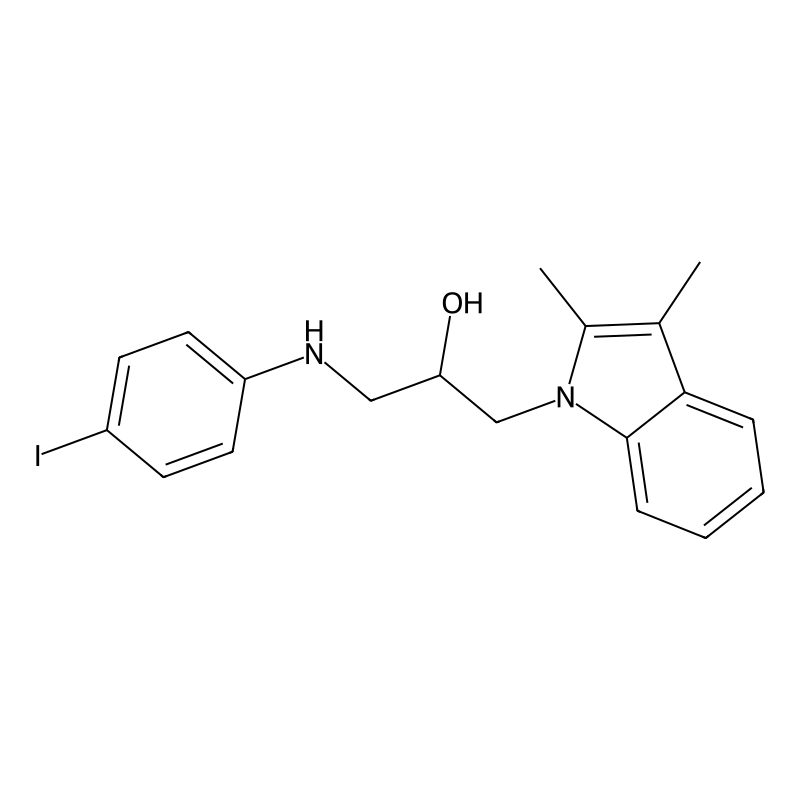

1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol is a complex organic compound characterized by its unique molecular structure. Its molecular formula is CHI NO, indicating the presence of iodine, which contributes to its distinctive chemical properties. The compound features a dimethyl-substituted indole moiety and an amino propanol group linked to a para-iodophenyl group, which enhances its potential biological activity and interactions .

There is no current scientific research available describing a specific mechanism of action for this compound.

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Following safe handling practices for organic solvents, if used.

- Properly disposing of waste according to institutional guidelines.

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly with electrophiles.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol exhibits significant biological activity. It may interact with various biological targets due to its structural features, particularly the indole and amino components. Compounds with similar structures have been studied for their potential as:

- Antidepressants: Indole derivatives often exhibit serotonin receptor activity.

- Anticancer Agents: The iodine substituent may enhance the compound's ability to target cancer cells through specific pathways.

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol can be achieved through several methods:

- Indole Synthesis: Starting from 2,3-dimethylindole, the compound can be synthesized via electrophilic substitution reactions to introduce the iodine and amino groups.

- Amine Coupling: The reaction of a suitable iodinated phenyl amine with a propanol derivative can yield the desired compound through coupling reactions.

- Functional Group Modification: Subsequent modifications of functional groups can help achieve the final structure.

These methods emphasize the importance of careful selection of reagents and conditions to ensure high yields and purity.

Due to its unique structure, 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol has potential applications in:

- Pharmaceutical Development: As a candidate for drug development targeting neurological disorders or cancer therapies.

- Chemical Probes: For studying biological pathways involving indole derivatives.

The exploration of its applications is ongoing in medicinal chemistry and related fields.

Interaction studies focusing on 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol are crucial for understanding its pharmacodynamics. Potential interactions include:

- Receptor Binding Studies: Investigating how the compound binds to serotonin receptors or other targets relevant in pharmacology.

- Enzyme Inhibition Assays: Evaluating its potential to inhibit specific enzymes involved in metabolic pathways.

These studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

Similar compounds include various indole derivatives and amine-substituted phenols. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxyindole | Hydroxyl group on indole | Antidepressant properties |

| 4-Iodophenylalanine | Iodinated phenylalanine | Potential anticancer activity |

| 1-Methylindole | Methyl substitution on indole | Neuroactive properties |

The uniqueness of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol lies in its combination of both an indole and an amino alcohol structure along with iodine substitution, which may confer distinct biological activities compared to these similar compounds.

Palladium-Catalyzed Heteroannulation Approaches

Palladium-catalyzed heteroannulation represents one of the most versatile methodologies for constructing complex indole-containing structures [2] [13] [14]. The palladium-catalyzed direct carbon-hydrogen activation of indoles has emerged as a powerful tool for regioselective functionalization, particularly at the carbon-2 position through norbornene-mediated cascade processes [14] [16].

The mechanism of palladium-catalyzed heteroannulation involves the formation of intermediate complexes where palladium coordinates to the indole nitrogen, followed by carbon-hydrogen bond activation [15] [20]. Research has demonstrated that palladium acetate in combination with pyridine-type ligands provides optimal reactivity for indole carbon-hydrogen activation [16] [27]. The choice of phosphinoyl directing groups proves crucial for achieving high regioselectivity in these transformations [16].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium acetate/triphenylphosphine | 100 | 16 | 76-93 | [2] |

| Palladium acetate/pyridine ligand | 80-100 | 12-18 | 85-95 | [16] |

| Palladium chloride/norbornene | 120 | 8-12 | 68-89 | [14] |

The optimization of palladium catalyst loading has been extensively studied, with loadings between 5-10 mol% providing optimal balance between reactivity and cost-effectiveness [40]. The use of norbornene as a transient mediator facilitates the regioselective carbon-hydrogen activation at the indole carbon-2 position while maintaining excellent functional group tolerance [14] [15].

For the synthesis of the target compound, palladium-catalyzed heteroannulation can be employed to construct the indole-propanol linkage through carbon-hydrogen activation followed by alkylation with appropriately functionalized propanol derivatives [2] [13]. The reaction proceeds through oxidative addition of the palladium center to the carbon-hydrogen bond, followed by coordination and insertion of the alkylating agent [27].

Mitsunobu Reaction Optimization for Amino-Propanol Linkage

The Mitsunobu reaction provides an efficient method for constructing the amino-propanol linkage in the target compound through dehydrative coupling of alcohols with nitrogen nucleophiles [3] [7] [12]. This reaction utilizes triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate to facilitate the substitution with complete inversion of configuration [3] [8].

Traditional Mitsunobu conditions employ triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran at room temperature [3] [4]. However, optimization studies have revealed that the use of diisopropyl azodicarboxylate provides superior results for amine nucleophiles, with reaction temperatures maintained at 0°C to room temperature [4] [7].

| Reagent System | Solvent | Temperature (°C) | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Triphenylphosphine/diethyl azodicarboxylate | Tetrahydrofuran | 0-25 | 68-85 | High |

| Triphenylphosphine/diisopropyl azodicarboxylate | Toluene | 0-90 | 76-96 | Excellent |

| N-heterocyclic phosphine-butane | Dichloromethane | 20-40 | 43-93 | Variable |

Recent advances in Mitsunobu chemistry have introduced N-heterocyclic phosphine-butane as an alternative phosphine source, enabling the use of basic amine nucleophiles that were previously incompatible with traditional conditions [7]. This modification allows direct coupling of 4-iodoaniline derivatives with propanol intermediates under mild conditions [7] [8].

The optimization of the Mitsunobu reaction for amino-propanol linkage formation requires careful consideration of the nucleophile strength and reaction stoichiometry [12]. The use of 1.2 equivalents of diisopropyl azodicarboxylate and 1.2 equivalents of triphenylphosphine with respect to the alcohol component has been shown to provide optimal yields [4] [10].

For the target compound synthesis, the Mitsunobu reaction can be employed to couple a 3-hydroxypropyl-2,3-dimethylindole intermediate with 4-iodoaniline under optimized conditions [3] [4]. The reaction proceeds with complete inversion at the secondary alcohol center, providing the desired stereochemistry [3] [12].

Ortho-Iodoaniline Precursor Synthesis Strategies

The synthesis of ortho-iodoaniline precursors represents a critical step in the preparation of the target compound, requiring efficient methods for introducing iodine substituents onto aniline derivatives [4] [21] [23]. The most widely employed approach involves diazotization-iodination sequences starting from readily available aniline precursors [21] [23] [28].

The diazotization-iodination process typically employs sodium nitrite in acidic media to generate the diazonium salt intermediate, followed by treatment with potassium iodide to effect iodine substitution [23] [28]. Recent developments have introduced solvent-free conditions using sodium hydrogen sulfate as the acidifying agent, providing improved safety and environmental benefits [23].

| Starting Material | Diazotization Conditions | Iodination Agent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Nitroaniline | Sodium nitrite/hydrochloric acid | Potassium iodide | 65-78 | [23] |

| 3-Methoxyaniline | Sodium nitrite/sodium hydrogen sulfate | Potassium iodide | 74-89 | [4] |

| 2,6-Dinitroaniline | Sodium nitrite/sulfuric acid | Potassium iodide | 68-85 | [4] |

Alternative approaches involve the direct iodination of aniline derivatives using iodine monochloride in ethanol-water mixtures [22]. This method provides good yields for electron-rich anilines but may require protection of the amino group to prevent over-iodination [4] [22].

For the synthesis of 4-iodoaniline specifically required for the target compound, the most efficient route involves nitration of aniline to 4-nitroaniline, followed by diazotization-iodination to give 4-iodonitrobenzene, and subsequent reduction to the desired 4-iodoaniline [21] [23]. The reduction step can be accomplished using iron powder in acidic media or catalytic hydrogenation conditions [23] .

The one-pot diazotization-iodination method using acidic ionic liquids has emerged as an environmentally friendly alternative, employing 1-methylimidazolium hydrogen sulfate as both the acidifying agent and reaction medium [21]. This approach provides good yields while minimizing waste generation and simplifying product isolation [21] [28].

Protective Group Selection for Indole Nitrogen Functionalization

The selection of appropriate protective groups for indole nitrogen functionalization is crucial for successful synthesis of the target compound, as the indole nitrogen must be protected during certain synthetic transformations while remaining compatible with subsequent reaction conditions [5] [9] [35].

The most commonly employed indole nitrogen protecting groups include arylsulfonyl derivatives such as tosyl, carbamates including tert-butoxycarbonyl, trialkylsilyl groups, and N,O-acetals [5]. Each protecting group offers distinct advantages and limitations depending on the specific synthetic requirements [5] [9].

| Protecting Group | Installation Conditions | Removal Conditions | Stability | Compatibility |

|---|---|---|---|---|

| Tosyl | Tosyl chloride/pyridine | Sodium methoxide | High | Palladium catalysis |

| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | Trifluoroacetic acid | Moderate | Acid-sensitive |

| Triisopropylsilyl | Triisopropylsilyl chloride/imidazole | Tetrabutylammonium fluoride | High | Base-sensitive |

| Pivaloyl | Pivaloyl chloride/pyridine | Lithium aluminum hydride | Very High | Harsh removal |

The tosyl protecting group represents the most versatile option for indole nitrogen protection, as it provides excellent stability under basic and neutral conditions while being compatible with palladium-catalyzed reactions [4] [5]. Installation is readily accomplished using tosyl chloride in pyridine, and removal can be achieved using sodium methoxide in methanol [5] [24].

For the target compound synthesis, the tosyl protecting group is particularly advantageous because it remains stable during the Mitsunobu coupling reaction and can be selectively removed after construction of the carbon-nitrogen bonds [4] [5]. The tert-butoxycarbonyl group offers an alternative that can be removed under milder acidic conditions using trifluoroacetic acid [24].

Recent research has demonstrated that pivaloyl protection, while requiring harsh removal conditions, provides exceptional stability during multi-step synthetic sequences [5]. The pivaloyl group protects both the nitrogen-1 and carbon-2 positions of indole due to steric hindrance, making it useful for directing functionalization to alternative positions [5].

The 2,3-dimethylindole substrate requires careful consideration of protecting group compatibility with the existing methyl substitution pattern [9] [35]. The tosyl group has been successfully employed in the synthesis of 2,3-dialkylindole derivatives, providing excellent yields in subsequent alkylation reactions [9] [35].

By-Product Analysis and Purification Protocols

The synthesis of complex organic molecules inevitably generates by-products that must be identified and separated from the desired product through appropriate purification protocols [18] [19] [36]. For the target compound synthesis, common by-products include disubstituted products from over-alkylation, regioisomers from non-selective reactions, and unreacted starting materials [18] [38].

The identification of by-products requires comprehensive analytical characterization using nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [26] [34]. Proton nuclear magnetic resonance provides crucial information about connectivity and substitution patterns, while carbon-13 nuclear magnetic resonance confirms structural assignments [26].

| Analytical Method | Information Provided | Typical Parameters | Reference |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Chemical shifts, coupling patterns | 400-600 megahertz | [26] |

| Carbon-13 Nuclear Magnetic Resonance | Connectivity, substitution | 100-150 megahertz | [26] |

| Infrared Spectroscopy | Functional groups | 4000-400 wavenumbers | [34] |

| Mass Spectrometry | Molecular weight, fragmentation | Electrospray ionization | [34] |

Column chromatography represents the primary purification method for separating the target compound from reaction by-products [19] [25]. The selection of appropriate stationary phase and mobile phase systems is critical for achieving effective separation [19] [25]. Silica gel serves as the most common stationary phase, with gradient elution using mixtures of petroleum ether and ethyl acetate providing optimal resolution [25].

The optimization of chromatographic conditions requires initial screening using thin-layer chromatography to identify suitable solvent systems [25] [41]. Linear gradients typically provide better separation than step gradients for complex mixtures, with the gradient profile determined by the polarity differences between components [25].

For the target compound, typical purification protocols involve initial extraction with ethyl acetate to remove aqueous impurities, followed by drying with magnesium sulfate and concentration under reduced pressure [4] [10]. Flash chromatography using a gradient from 9:1 petroleum ether:ethyl acetate to 1:1 petroleum ether:ethyl acetate effectively separates the product from most by-products [4] [19].

Advanced purification techniques may include preparative high-performance liquid chromatography for particularly challenging separations or recrystallization when the product exists as a crystalline solid [11] [19]. The choice of recrystallization solvent depends on the solubility profile of the target compound and the nature of the impurities present [11].

Quality control analysis of the purified product involves determination of purity by nuclear magnetic resonance integration and high-performance liquid chromatography [26] [33]. The presence of residual by-products can be detected through careful analysis of the aromatic region in proton nuclear magnetic resonance spectra and comparison with authentic samples [26].